molecular formula C22H28ClN5O4 B12409523 Thalidomide-Piperazine-Piperidine hydrochloride

Thalidomide-Piperazine-Piperidine hydrochloride

Cat. No.: B12409523
M. Wt: 461.9 g/mol
InChI Key: KSERQHVRIGYCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-Piperazine-Piperidine hydrochloride involves the conjugation of Thalidomide with a piperazine and piperidine moiety through a linker. The reaction typically requires the use of coupling agents and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is usually synthesized in a solid form and stored at controlled temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-Piperazine-Piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Scientific Research Applications

Thalidomide-Piperazine-Piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used in the development of PROTACs for targeted protein degradation.

    Biology: Employed in studies related to protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the production of specialized research tools and reagents.

Mechanism of Action

The mechanism of action of Thalidomide-Piperazine-Piperidine hydrochloride involves the recruitment of the cereblon E3 ubiquitin ligase complex. This complex facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. The compound’s linker allows for the selective binding of the target protein, leading to its degradation and modulation of cellular pathways .

Comparison with Similar Compounds

Uniqueness: Thalidomide-Piperazine-Piperidine hydrochloride is unique due to its incorporation of both piperazine and piperidine moieties, which enhance its solubility and stability compared to other cereblon ligands. This structural modification allows for more efficient protein degradation and broader applications in scientific research .

Properties

Molecular Formula

C22H28ClN5O4

Molecular Weight

461.9 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-(4-piperidin-4-ylpiperazin-1-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C22H27N5O4.ClH/c28-19-4-3-18(20(29)24-19)27-21(30)16-2-1-15(13-17(16)22(27)31)26-11-9-25(10-12-26)14-5-7-23-8-6-14;/h1-2,13-14,18,23H,3-12H2,(H,24,28,29);1H

InChI Key

KSERQHVRIGYCSY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5CCNCC5.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.